N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide, also known as NM-2201, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential applications in the field of medicine. NM-2201 is a member of the cyclohexanecarboxamide family and is a potent agonist of the cannabinoid receptor CB1.
Mechanism of Action
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. Activation of the CB1 receptor by this compound results in a decrease in the release of neurotransmitters such as glutamate and GABA, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, as well as improve cognitive function. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is highly potent and has a long half-life, which makes it useful for studying the effects of cannabinoids on the body. However, its potency can also be a limitation, as it can be difficult to accurately measure dosages. Additionally, its effects on the body are not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for more research on the potential therapeutic applications of this compound in other areas, such as pain management and inflammation.
Synthesis Methods
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide is synthesized through the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid. The resulting compound is then reacted with N-morpholinylacetyl chloride to yield this compound.
Scientific Research Applications
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anticonvulsant properties. Additionally, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-18-13-16(21-20(25)15-5-3-2-4-6-15)7-8-17(18)22-19(24)14-23-9-11-27-12-10-23/h7-8,13,15H,2-6,9-12,14H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNPAOLBAIYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCCCC2)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.